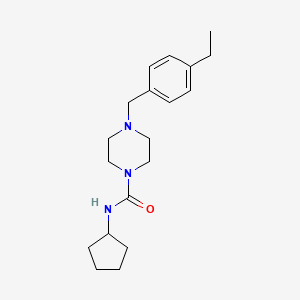
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide
Overview
Description
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has shown promising results in scientific research, particularly in the field of neuroscience. CPP-115 is an inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase.
Mechanism of Action
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide inhibits the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have anxiolytic, anticonvulsant, and anti-addictive effects.
Biochemical and physiological effects:
The increased levels of GABA in the brain due to N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide administration have been shown to have various biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased excitability of neurons, and reduced synaptic transmission. N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has also been shown to increase the expression of GABA receptors in the brain.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a highly selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. It is also stable and has a long half-life, which allows for prolonged exposure to the compound. However, N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has limited solubility in water, which can make it difficult to administer in some experiments.
Future Directions
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has shown promising results in preclinical studies, and there are several potential future directions for research on this compound. These include further investigation of its therapeutic potential in neurological disorders, as well as its effects on other neurotransmitter systems. Additionally, the development of more soluble analogs of N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide could improve its usefulness in lab experiments and potential clinical applications.
In conclusion, N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide is a synthetic compound that has shown promise in scientific research for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the inhibition of GABA transaminase, leading to increased GABAergic neurotransmission. N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has several advantages for lab experiments, but also has limitations due to its limited solubility. Future research on N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide could lead to the development of new treatments for neurological disorders and a better understanding of the role of GABA in the brain.
Scientific Research Applications
N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to enhance GABAergic neurotransmission, which is a major inhibitory pathway in the brain. This makes N-cyclopentyl-4-(4-ethylbenzyl)-1-piperazinecarboxamide a promising drug candidate for the treatment of various neurological disorders.
properties
IUPAC Name |
N-cyclopentyl-4-[(4-ethylphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-2-16-7-9-17(10-8-16)15-21-11-13-22(14-12-21)19(23)20-18-5-3-4-6-18/h7-10,18H,2-6,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMPJHAVNRFMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4285304.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)
![3-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285310.png)
![(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4285312.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285318.png)

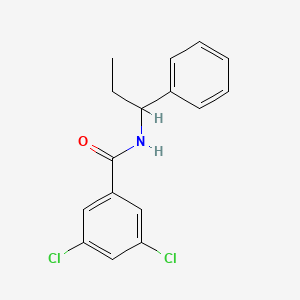
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)
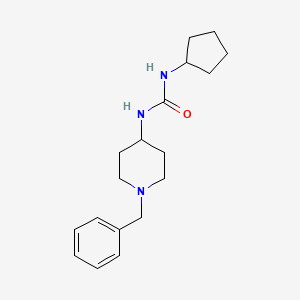
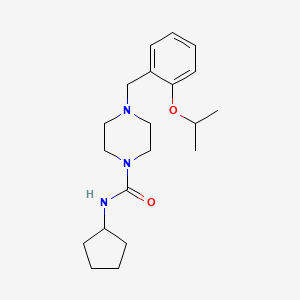
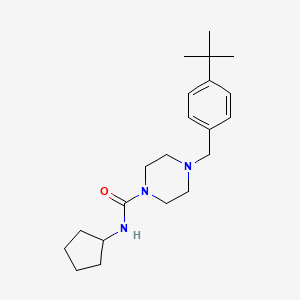
![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
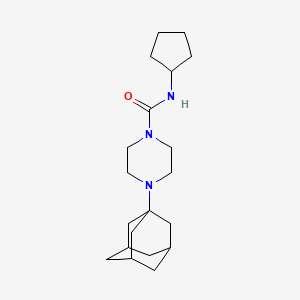
![ethyl N-[(isobutylamino)carbonyl]-beta-alaninate](/img/structure/B4285418.png)